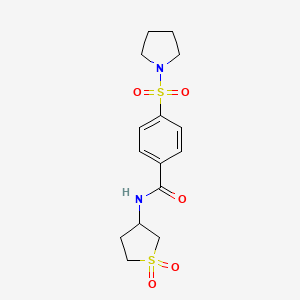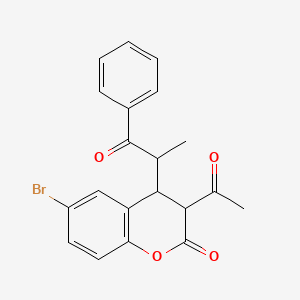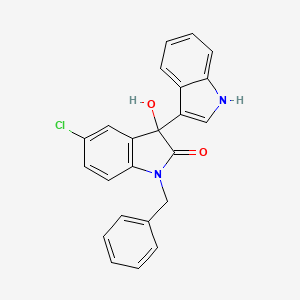![molecular formula C17H17NO5 B4079219 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4079219.png)
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid
描述
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid, also known as MPAC, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid selectively inhibits COX-2 enzyme without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been reported to have a low toxicity profile and is well-tolerated in animal models.
实验室实验的优点和局限性
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has several advantages for lab experiments. It exhibits a high degree of selectivity for COX-2 enzyme, which reduces the risk of gastric and renal toxicity. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been reported to have a low toxicity profile and is well-tolerated in animal models. However, 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has some limitations for lab experiments. It has poor solubility in water, which limits its bioavailability and therapeutic efficacy. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid also has a short half-life, which requires frequent dosing.
未来方向
For research include the development of novel formulations, evaluation of potential therapeutic applications in other diseases, and the development of new drugs based on 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid.
科学研究应用
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
属性
IUPAC Name |
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(17(20)21)23-13-9-7-12(8-10-13)16(19)18-14-5-3-4-6-15(14)22-2/h3-11H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBCPKDCCNCKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Methoxyphenyl)carbamoyl]phenoxy]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-[(3-bromophenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4079138.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4079146.png)
![N-[4-(9-acridinylamino)phenyl]acetamide](/img/structure/B4079158.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4079167.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide](/img/structure/B4079172.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4079183.png)
![4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4079190.png)


![1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4079226.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4079228.png)
![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)
![1-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4079242.png)